Amino-PEG6-Thalidomide chemical structure and properties
Amino-PEG6-Thalidomide chemical structure and properties
An In-depth Technical Guide to Amino-PEG6-Thalidomide for Drug Development Professionals
Introduction
Amino-PEG6-Thalidomide is a heterobifunctional chemical tool of significant interest in the field of targeted protein degradation. It serves as a foundational building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. This molecule cleverly combines the E3 ubiquitin ligase-recruiting capabilities of thalidomide (B1683933) with a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive primary amine for conjugation to a target protein ligand.
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-PEG6-Thalidomide. It details the underlying mechanism of action, relevant signaling pathways, and standardized experimental protocols for its use in the development of new PROTAC-based therapeutics.
Chemical Structure and Properties
Amino-PEG6-Thalidomide is comprised of three key components: the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase; a six-unit polyethylene glycol (PEG6) chain that acts as a flexible linker; and a terminal primary amine group that allows for covalent attachment to a ligand for a protein of interest.
Physicochemical Properties
The following table summarizes the key quantitative data for Amino-PEG6-Thalidomide and its parent compound, thalidomide.
| Property | Amino-PEG6-Thalidomide | Thalidomide |
| Molecular Formula | C28H40N4O10 | C13H10N2O4[1][2] |
| Molecular Weight | 592.64 g/mol | 258.23 g/mol [1] |
| CAS Number | Not universally assigned; vendor-specific | 50-35-1[1][2] |
| Appearance | White to off-white solid | Needles or white powder[2] |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in Acetone, Methanol[3] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Amino-PEG6-Thalidomide is not a therapeutic agent on its own but is a critical component for building PROTACs.[4] PROTACs function by inducing the degradation of a target protein through the cell's own ubiquitin-proteasome system.[4][5]
The thalidomide portion of the molecule serves as the E3 ligase "handle." It specifically binds to Cereblon (CRBN), which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4-CRBN).[5][6][7] By conjugating Amino-PEG6-Thalidomide to a ligand that binds a specific Protein of Interest (POI), the resulting PROTAC molecule can simultaneously bind both the POI and the CRL4-CRBN E3 ligase, forming a ternary complex.[8] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[8]
PROTAC-Mediated Protein Degradation Pathway
Caption: General mechanism of PROTAC-mediated protein degradation.
Core Signaling Pathway: Thalidomide and Cereblon
The discovery that Cereblon (CRBN) is the primary target of thalidomide revolutionized our understanding of its pleiotropic effects, including its notorious teratogenicity and its potent anti-myeloma activity.[6][9] CRBN acts as a substrate receptor in the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (Cul4), DNA damage-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1).[6]
In the absence of a ligand like thalidomide, the CRL4-CRBN complex has its own set of native substrates. However, when thalidomide binds to CRBN, it alters the substrate-binding surface, leading to the recruitment of "neo-substrates" that are not normally targeted by this E3 ligase.[10] Key neo-substrates relevant to thalidomide's anti-cancer effects include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] Their degradation is a critical event in the treatment of multiple myeloma.[6]
Caption: Thalidomide modulates the CRL4-CRBN E3 ligase to degrade neosubstrates.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and evaluation of PROTACs using Amino-PEG6-Thalidomide. Researchers should optimize these protocols for their specific target ligand and cellular system.
Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of Amino-PEG6-Thalidomide to a target protein ligand that contains a carboxylic acid functional group.
Materials:
-
Amino-PEG6-Thalidomide
-
Target protein ligand with a carboxylic acid moiety
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)[8]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[8]
-
N,N-Diisopropylethylamine (DIPEA)[8]
-
Analytical and preparative HPLC for reaction monitoring and purification
-
Mass spectrometer (e.g., LC-MS) for characterization[8]
Procedure:
-
Activation of Carboxylic Acid: Dissolve the target protein ligand (1 equivalent) in anhydrous DMF. Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate vial, dissolve Amino-PEG6-Thalidomide (1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the Amino-PEG6-Thalidomide solution to the activated ligand solution.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS to check for the formation of the desired PROTAC product mass.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purify the crude product using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC compound using LC-MS and ¹H NMR.
Western Blot for Target Protein Degradation
This is the standard assay to determine if the synthesized PROTAC induces the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody[8]
-
Enhanced chemiluminescence (ECL) substrate[8]
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[8]
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control to confirm equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using image analysis software.[8] Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine degradation parameters like DC50 (concentration for 50% degradation).
PROTAC Synthesis and Evaluation Workflow
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
Amino-PEG6-Thalidomide is a powerful and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase.[5] Its well-defined structure, featuring a potent E3 ligase ligand, an optimized PEG linker, and a reactive handle for conjugation, makes it an invaluable asset for researchers in drug discovery. A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for the successful development of novel protein degraders targeting a wide range of diseases.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
